molecular formula C10H10BrNO B2941261 6-Bromo-2-ethylisoindolin-1-one CAS No. 1344702-13-1

6-Bromo-2-ethylisoindolin-1-one

Cat. No.: B2941261
CAS No.: 1344702-13-1
M. Wt: 240.1
InChI Key: YZFJPDUUDLXMNC-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylisoindolin-1-one is a brominated isoindolinone derivative featuring an ethyl substituent at the 2-position of the isoindoline ring.

Properties

IUPAC Name

6-bromo-2-ethyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFJPDUUDLXMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-Bromo-2-ethylisoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-2-ethylisoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethylisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-bromo-2-ethylisoindolin-1-one with structurally related brominated isoindolinones, emphasizing substituent variations and their implications:

Compound Name CAS Number Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound Not available Ethyl (C2) ~242.1 (estimated) Potential kinase inhibitors
6-Bromo-2-methylisoindolin-1-one 1254319-51-1 Methyl (C2) 228.06 Lab reagent, intermediate
5-Bromo-2-methylisoindolin-1-one 868066-91-5 Methyl (C2), Br (C5) 228.06 Structural isomer; similar reactivity
7-Bromo-2,3-dihydro-isoindol-1-one 200049-46-3 Br (C7) 212.03 Alternative bromine position
2-(4-Bromobenzyl)isoindoline-1,3-dione 153171-22-3 4-Bromobenzyl (C2) 344.16 Extended aromaticity; higher lipophilicity

Key Observations :

  • Bromine Position : Moving bromine from C6 (as in the target compound) to C5 or C7 alters electronic distribution and reactivity, influencing regioselectivity in cross-coupling reactions .

Biological Activity

6-Bromo-2-ethylisoindolin-1-one is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom attached to the isoindoline ring system, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₉H₈BrNO
  • Molecular Weight : 240.10 g/mol
  • CAS Number : 1344702-13-1

The presence of the bromine atom enhances the compound's reactivity, making it a valuable candidate for various chemical reactions, including nucleophilic substitutions and enzyme inhibition.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. Research indicates that it can bind to various enzymes and receptors, leading to altered activity and subsequent biological responses. Notably, it has been identified as a CYP1A2 inhibitor , which suggests implications for drug metabolism and potential drug-drug interactions.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity
    • Several studies have indicated that isoindolinone derivatives, including this compound, possess anticancer properties. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antiviral Properties
    • Preliminary research suggests that this compound may exhibit antiviral activity by interfering with viral replication processes.
  • Anti-inflammatory Effects
    • The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Interaction Studies

Interaction studies have demonstrated that this compound can influence the function of various biological macromolecules. The following table summarizes key findings from recent studies:

Biological TargetInteraction TypeEffect
CYP1A2InhibitionAlters drug metabolism
EnzymesBindingModulates enzymatic activity
ReceptorsCompetitive InhibitionAffects signaling pathways

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed a significant decrease in cell viability at certain concentrations. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited CYP1A2 activity, which is crucial for the metabolism of several therapeutic drugs. This finding highlights the importance of understanding its pharmacokinetic implications in drug development .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
5-Bromo-2-methylisoindolin-1-one868066-91-5Similar structure but with a methyl group
4-Bromo-2-methylisoindolin-1-one435273-55-5Bromine at a different position
2-(4-Bromobenzyl)isoindoline-1,3-dione153171-22-3Contains a benzyl group affecting properties

These comparisons reveal how variations in structure can influence both chemical reactivity and biological activity.

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